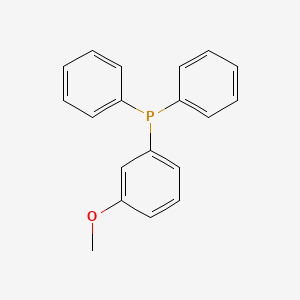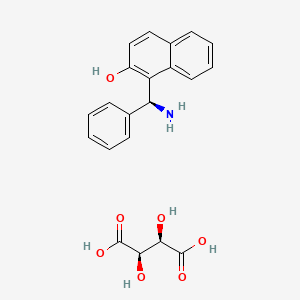
(S)-1-(Amino(phenyl)methyl)naphthalen-2-ol (2R,3R)-2,3-dihydroxysuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(Amino(phenyl)methyl)naphthalen-2-ol (2R,3R)-2,3-dihydroxysuccinate is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene ring system substituted with an amino group and a phenyl group, along with a dihydroxysuccinate moiety. Its unique structure allows it to participate in diverse chemical reactions and makes it a subject of interest in research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Amino(phenyl)methyl)naphthalen-2-ol (2R,3R)-2,3-dihydroxysuccinate typically involves multi-step organic reactions. One common approach is the condensation of naphthalen-2-ol with an appropriate amino(phenyl)methyl precursor under controlled conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product. The dihydroxysuccinate moiety can be introduced through esterification or amidation reactions, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods like recrystallization, chromatography, and distillation are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Amino(phenyl)methyl)naphthalen-2-ol (2R,3R)-2,3-dihydroxysuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amines or alcohols
Scientific Research Applications
(S)-1-(Amino(phenyl)methyl)naphthalen-2-ol (2R,3R)-2,3-dihydroxysuccinate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: The compound’s derivatives may have potential therapeutic properties, making it a candidate for drug development and pharmacological studies.
Industry: Its unique chemical properties make it useful in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (S)-1-(Amino(phenyl)methyl)naphthalen-2-ol (2R,3R)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(Amino(phenyl)methyl)naphthalen-2-ol: Lacks the dihydroxysuccinate moiety, making it less versatile in certain reactions.
®-1-(Amino(phenyl)methyl)naphthalen-2-ol (2S,3S)-2,3-dihydroxysuccinate: The enantiomer of the compound, which may exhibit different biological activities and properties.
Naphthalen-2-ol derivatives: Compounds with similar naphthalene ring systems but different substituents, leading to varied chemical and biological properties.
Uniqueness
(S)-1-(Amino(phenyl)methyl)naphthalen-2-ol (2R,3R)-2,3-dihydroxysuccinate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H21NO7 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
1-[(S)-amino(phenyl)methyl]naphthalen-2-ol;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C17H15NO.C4H6O6/c18-17(13-7-2-1-3-8-13)16-14-9-5-4-6-12(14)10-11-15(16)19;5-1(3(7)8)2(6)4(9)10/h1-11,17,19H,18H2;1-2,5-6H,(H,7,8)(H,9,10)/t17-;1-,2-/m01/s1 |
InChI Key |
SFGQEHBXKVZEEH-YRSVLNEHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C2=C(C=CC3=CC=CC=C32)O)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)N.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline](/img/structure/B14807757.png)
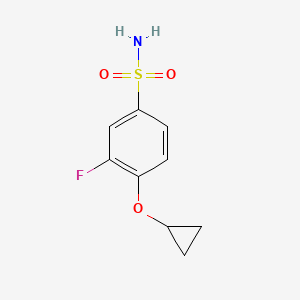
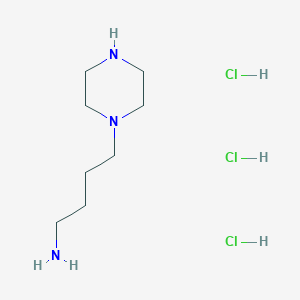
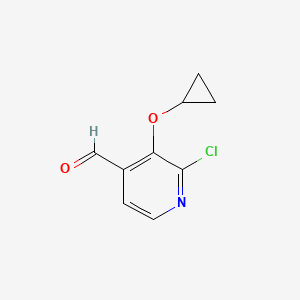
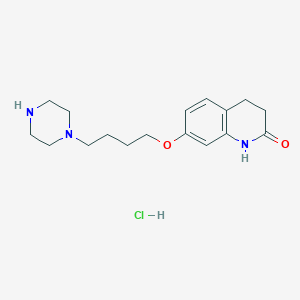
![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B14807806.png)
![methyl 2-{[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]carbamothioyl}hydrazinecarboxylate](/img/structure/B14807810.png)
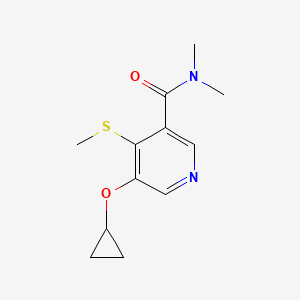
![3-[4-(diphenylmethyl)piperazin-1-yl]-N-methylpropanamide](/img/structure/B14807817.png)
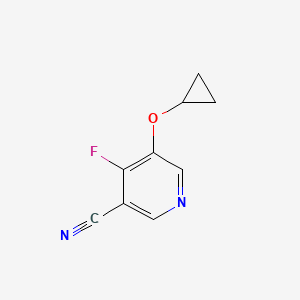
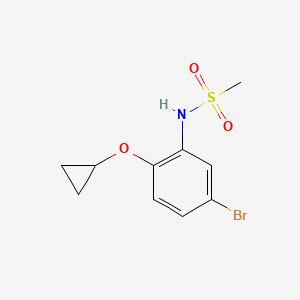
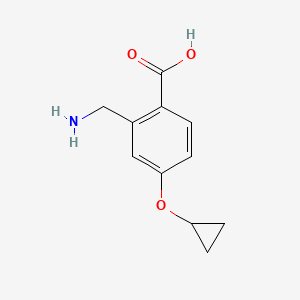
![N-[4-(acetylamino)phenyl]-2-iodobenzamide](/img/structure/B14807841.png)
